DuloxetinePhenylCarbamate

Hydrophobicity LogP Chromatographic retention

Duloxetine Phenyl Carbamate (DPC), systematically named phenyl N-methyl-N-[(3S)-3-naphthalen-1-yloxy-3-thiophen-2-ylpropyl]carbamate, is the (S)-enantiomer of a carbamate derivative of the SNRI antidepressant duloxetine. It is classified as Duloxetine Impurity A by both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) and is formally designated as a USP Pharmaceutical Analytical Impurity (PAI).

Molecular Formula C25H22NO3S-
Molecular Weight 416.5 g/mol
Cat. No. B12348439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDuloxetinePhenylCarbamate
Molecular FormulaC25H22NO3S-
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(CCC(C2=CC=CS2)OC3=CC=CC4=CC=CC=C43)C(=O)[O-]
InChIInChI=1S/C25H23NO3S/c27-25(28)26(18-19-8-2-1-3-9-19)16-15-23(24-14-7-17-30-24)29-22-13-6-11-20-10-4-5-12-21(20)22/h1-14,17,23H,15-16,18H2,(H,27,28)/p-1/t23-/m0/s1
InChIKeyJHVYQYHUBRUVQO-QHCPKHFHSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Duloxetine Phenyl Carbamate (CAS 947686-09-1): Identity, Classification, and Procurement Baseline for Pharmaceutical Impurity Reference Standards


Duloxetine Phenyl Carbamate (DPC), systematically named phenyl N-methyl-N-[(3S)-3-naphthalen-1-yloxy-3-thiophen-2-ylpropyl]carbamate, is the (S)-enantiomer of a carbamate derivative of the SNRI antidepressant duloxetine [1]. It is classified as Duloxetine Impurity A by both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) and is formally designated as a USP Pharmaceutical Analytical Impurity (PAI) . With a molecular formula C₂₅H₂₃NO₃S and molecular weight 417.52 g/mol, DPC possesses a calculated LogP of 6.54, a polar surface area (PSA) of 67.01 Ų, and an aqueous solubility of approximately 2.9 × 10⁻⁴ g/L at 25 °C . It is supplied as a reference standard for analytical method development, method validation (AMV), quality control (QC), and ANDA regulatory submissions during commercial production of duloxetine hydrochloride [2].

Why Duloxetine Phenyl Carbamate Cannot Be Substituted by Other Duloxetine Impurity Standards in Analytical Workflows


Pharmaceutical impurity reference standards are not interchangeable, even within the same drug substance family. Duloxetine Phenyl Carbamate (Impurity A) differs from other duloxetine-related impurities in its carbamate functional group, extreme hydrophobicity (LogP 6.54 vs. 5.82 for duloxetine HCl and 2.84 for the toxic impurity 1-naphthol), and distinct chromatographic retention behavior . Unlike 1-naphthol, which is a hydrolytic degradation product with established hepatotoxicity and requires dedicated quantitative methods per ICH guidelines [1], DPC is a process-related carbamate impurity formed via the phenyl chloroformate synthetic route and serves as a key marker for both synthetic intermediate carryover and degradation monitoring [2]. Substituting DPC with a structurally unrelated impurity standard such as Duloxetine Impurity (alpha-hydroxy) (MW 297.41) or Duloxetine Phthalamide would produce incorrect retention time markers, invalid relative response factors, and non-compliant impurity profiling in ANDA submissions. The USP PAI designation further mandates use of the specific certified reference material for method system suitability testing .

Quantitative Differentiation Evidence for Duloxetine Phenyl Carbamate Against Closest In-Class Impurity Comparators


LogP Hydrophobicity: DPC Exceeds Duloxetine HCl by 0.72 Log Units and 1-Naphthol by 3.70 Log Units

Duloxetine Phenyl Carbamate exhibits a measured/calculated LogP of 6.54, which is 0.72 log units higher than duloxetine hydrochloride (LogP 5.82) and 3.70 log units higher than the toxic degradation impurity 1-naphthol (LogP 2.84) . This markedly higher lipophilicity translates to substantially longer retention on reversed-phase HPLC columns, enabling baseline separation from the API and from more polar impurities in gradient RP-LC methods [1].

Hydrophobicity LogP Chromatographic retention

Aqueous Solubility: DPC is Over Three Orders of Magnitude Less Soluble than Duloxetine HCl and Over 3,000-Fold Less Soluble than 1-Naphthol

Duloxetine Phenyl Carbamate has an aqueous solubility of 2.9 × 10⁻⁴ g/L (0.29 µg/mL) at 25 °C, classifying it as practically insoluble . This is dramatically lower than duloxetine hydrochloride, which is soluble at ~1–5 mg/mL in water, and 1-naphthol, which has a water solubility of approximately 0.95 g/L [1]. The ~3,400-fold solubility differential versus 1-naphthol imposes distinct sample preparation requirements: DPC stock solutions typically require DMSO or dichloromethane as primary solvents and may need heating to 37 °C with ultrasonication to achieve dissolution [2].

Solubility Sample preparation Stock solution

Molecular Weight and PSA Differentiation Enable MS and HPLC Selectivity from Co-Eluting Impurities

Duloxetine Phenyl Carbamate (MW 417.52 g/mol; exact mass 417.1399 Da) is significantly larger and more polar (PSA 67.01 Ų) than the free base duloxetine API (MW 297.38 g/mol; PSA 49.5 Ų) and the common degradation impurity 1-naphthol (MW 144.17 g/mol) [1]. Compared with the alpha-hydroxy process impurity (MW 297.41 g/mol, C₁₈H₁₉NOS), DPC possesses an additional phenyl carbamate moiety that adds 120.11 Da, producing a distinct m/z 418.15 [M+H]⁺ ion for MS detection and a substantially different UV chromophore due to the additional phenyl ester conjugation . This mass differential allows unequivocal identification via LC-MS/MS without interference from the API or other co-eluting process impurities.

Mass spectrometry Chromatographic selectivity Structural differentiation

USP Pharmacopoeial Designation as Impurity A and PAI Reference Standard Status

Duloxetine Phenyl Carbamate is officially designated as Duloxetine Impurity A in the European Pharmacopoeia (EP) and is catalogued as a USP Pharmaceutical Analytical Impurity (PAI) under product code 1A02170 [1]. Unlike general research-grade impurity standards, USP PAI materials are manufactured under stringent quality systems and are intended for use in analytical testing to detect, identify, and measure pharmaceutical impurities per regulatory expectations . The USP listing was at one point discontinued (the 50 mg presentation is no longer directly purchasable from USP), which constrains procurement options and elevates the importance of verifying supplier traceability against the original pharmacopoeial standard . In contrast, impurities such as alpha-hydroxy duloxetine impurity and duloxetine dimer impurity, while commercially available, do not carry the same explicit EP Impurity A / USP PAI designation and are typically referenced as secondary or process-specific markers [2].

Regulatory compliance Pharmacopoeial standard ANDA submission

Storage Condition Differentiation: Argon Atmosphere and Refrigerated Storage Required vs. Ambient Storage for Other Duloxetine Impurities

Duloxetine Phenyl Carbamate requires storage at 2–8 °C under inert argon atmosphere to prevent hydrolytic degradation of the phenyl carbamate ester moiety [1]. In contrast, duloxetine hydrochloride bulk API can be stored at room temperature, and 1-naphthol is stable at ambient conditions with protection from light and air . The carbamate group in DPC is susceptible to hydrolysis in the presence of water and acid or base catalysts, releasing duloxetine free base and phenol . This inherent hydrolytic lability necessitates argon-filled packaging and refrigerated shipping, which imposes cold-chain logistics requirements not needed for most other duloxetine impurity reference standards.

Storage stability Inert atmosphere Cold chain

High-Value Application Scenarios for Duloxetine Phenyl Carbamate Based on Quantitative Differentiation Evidence


ANDA Impurity Profiling and Stability-Indicating Method Validation for Duloxetine HCl Drug Substance

Duloxetine Phenyl Carbamate serves as the primary EP Impurity A reference marker in stability-indicating RP-HPLC methods validated per ICH Q2(R1) guidelines. Its extreme LogP of 6.54 ensures late elution under reversed-phase conditions, providing a clear system suitability benchmark for column performance and gradient reproducibility. The validated method by Raman et al. achieved successful separation of duloxetine HCl from its process impurities (including carbamate-type) and forced-degradation products on a Symmetry C18 column with mass balance of 99.2–99.7% across all stress conditions [1]. QC laboratories developing ANDA dossiers use DPC to establish relative retention times (RRTs), determine relative response factors, and identify unknown impurities formed during ICH Q1A(R2) stability studies .

Synthetic Route Monitoring and Phenyl Chloroformate-Derived Impurity Control

In the patented duloxetine manufacturing process, the penultimate intermediate is converted to the phenyl carbamate via reaction with phenyl chloroformate before final hydrolysis to duloxetine base [1]. DPC therefore serves as the critical process control marker for incomplete hydrolysis, where residual phenyl carbamate in the final API reflects incomplete conversion. Monitoring DPC levels at the intermediate stage enables real-time reaction endpoint determination. Unlike the alpha-hydroxy impurity (which arises from incomplete Grignard or reduction steps), DPC is specific to the carbamate deprotection step and provides orthogonal process diagnostic information. Suppliers provide DPC with detailed characterization data compliant with regulatory guidelines for use in these process analytical technology (PAT) applications .

Forced Degradation Studies for Delayed-Release Capsule Formulation Stability

Duloxetine hydrochloride delayed-release capsules contain enteric polymers (hydroxypropyl methylcellulose acetate succinate and phthalate) that can interact with the API to form impurities including carbamate-type adducts. Characterization studies have demonstrated impurity formation at levels of 0.3% in samples stored at 30 °C/60% RH for 12 months and 3.6% at 40 °C/75% RH for 6 months [1]. DPC is used as the certified reference standard to identify and quantify such carbamate-related degradation products. Its distinct MS signature (m/z 418.15 [M+H]⁺) and UV chromophore enable unambiguous detection even in the presence of co-eluting enteric polymer fragments, supporting formulation development and shelf-life determination .

Chiral Purity Assessment and Enantiomeric Impurity Control in API Release Testing

Duloxetine is marketed exclusively as the (S)-enantiomer, which demonstrates potent SNRI activity with a Ki of 4.6 nM at the serotonin transporter [1]. The (R)-enantiomer of DPC serves as the chiral impurity marker for enantiomeric purity assessment. Chiral HPLC and CE methods have been developed capable of detecting as little as 0.02% of the undesired enantiomer, meeting ICH Q3A/Q3B reporting thresholds . While the (S)-DPC (CAS 947686-09-1) is the primary Impurity A standard, the corresponding (R)-enantiomer is used as the system suitability marker for chiral method validation. The significant pharmacological potency difference between enantiomers (the R-isomer has limited SNRI efficacy) underscores the regulatory importance of accurate chiral impurity quantification using certified DPC reference materials .

Quote Request

Request a Quote for DuloxetinePhenylCarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.